cis-3-Amino-tetrahydropyran-4-carboxylic acid

Descripción general

Descripción

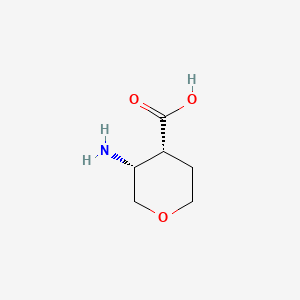

cis-3-Amino-tetrahydropyran-4-carboxylic acid: is an organic compound with the molecular formula C6H11NO3 It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Amino-tetrahydropyran-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, which yields tetrahydropyran derivatives with high yield and stereoselectivity . Another method involves the use of lanthanide triflates as catalysts for the intramolecular hydroalkoxylation/cyclization of hydroxyalkenes in room temperature ionic liquids .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Análisis De Reacciones Químicas

Types of Reactions: cis-3-Amino-tetrahydropyran-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

cis-3-Amino-tetrahydropyran-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of cis-3-Amino-tetrahydropyran-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

cis-3-Boc-amino-tetrahydropyran-4-carboxylic acid: A derivative with a Boc-protected amino group.

Tetrahydropyran-4-carboxylic acid: A simpler derivative without the amino group.

Uniqueness: cis-3-Amino-tetrahydropyran-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the tetrahydropyran ring

Actividad Biológica

Cis-3-amino-tetrahydropyran-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential bioactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and applications in various fields.

Chemical Structure and Properties

This compound features a tetrahydropyran ring with both an amino group and a carboxylic acid group, which contributes to its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 159.18 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino group can participate in hydrogen bonding and ionic interactions, which may influence enzyme activity or receptor binding. Research indicates that it may act as a modulator of neurotransmitter systems, particularly through interactions with GABA receptors and other neurotransmitter pathways .

Antimicrobial Activity

Studies have shown that derivatives of tetrahydropyran compounds can exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated activity against various bacterial strains, suggesting potential for further exploration in this area .

Neuropharmacological Effects

Research indicates that compounds structurally related to this compound may influence neurotransmitter systems. For instance, similar compounds have been shown to act as GABA analogs, which could suggest that this compound might also modulate GABAergic transmission, potentially offering therapeutic avenues for neurological disorders .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| cis-3-Boc-amino-tetrahydropyran-4-carboxylic acid | Boc-protected amino group | Used in peptide synthesis |

| cis-4-amino-piperidine-3-carboxylic acid | Similar ring structure | Neuroactive properties |

| Tetrahydropyran-4-carboxylic acid | Lacks amino group | Limited biological activity |

Case Studies

- Neurotransmitter Modulation : A study investigated the effects of tetrahydropyran derivatives on GABA receptor binding. Results indicated that modifications at the amino position significantly enhanced binding affinity, suggesting that similar modifications on this compound could yield potent neuroactive agents .

- Antimicrobial Screening : In a screening study involving various tetrahydropyran derivatives, compounds exhibiting structural similarities to this compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential for further development as antimicrobial agents .

Future Directions

The ongoing research into the biological activity of this compound suggests several promising avenues:

- Pharmaceutical Development : Further exploration into its role as a GABA receptor modulator could lead to new treatments for anxiety and depression.

- Antimicrobial Research : Investigating its efficacy against resistant bacterial strains could position it as a candidate for new antibiotics.

Propiedades

IUPAC Name |

(3R,4R)-3-aminooxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c7-5-3-10-2-1-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEHMQSNKIZXQK-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]([C@@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679373 | |

| Record name | (3R,4R)-3-Aminooxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233010-36-0 | |

| Record name | (3R,4R)-3-Aminooxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.